molecular formula C12H17BBrNO2 B581199 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1321518-06-2

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B581199
CAS No.: 1321518-06-2
M. Wt: 297.987
InChI Key: VUXGPHWZUJGTFK-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and a boronate ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-bromo-6-methylpyridine. One common method is the reaction of 2-bromo-6-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in organic synthesis. The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The bromine atom allows for further functionalization through electrophilic substitution reactions, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXGPHWZUJGTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149664
Record name 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321518-06-2
Record name 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1321518-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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